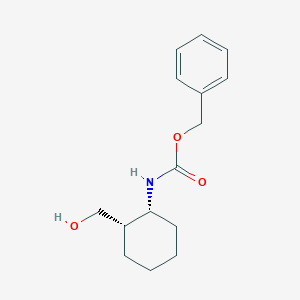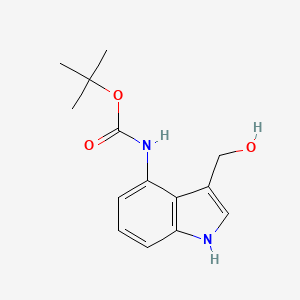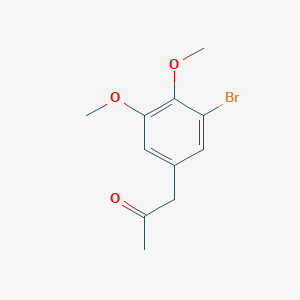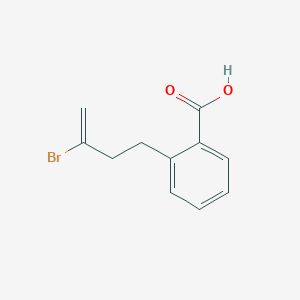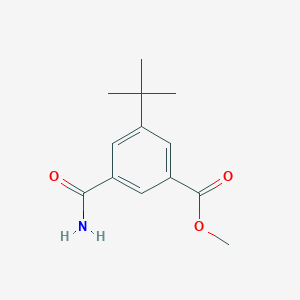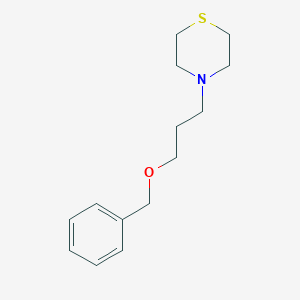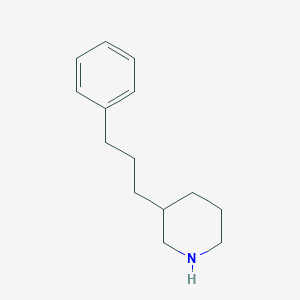
3-(3-フェニルプロピル)ピペリジン
概要
説明
3-(3-Phenylpropyl)piperidine is an organic compound with the chemical formula C14H21N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by a phenylpropyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It appears as a white to yellow crystalline powder and is soluble in alcohol, ketone, and ester solvents but insoluble in water .
科学的研究の応用
3-(3-Phenylpropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
作用機序
Target of Action
It is known that piperidine compounds, which include 3-(3-phenylpropyl)piperidine, are structural components of piperine . Piperine is known to interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .
Mode of Action
It is presumed that piperine, a related compound, interacts with the olfactory system, leading to the insect’s inability to recognize its host’s cues . This suggests that 3-(3-Phenylpropyl)piperidine may have a similar mode of action.
Biochemical Pathways
Piperidine compounds have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
Piperine, a related compound, has been shown to have bioavailability-enhancing abilities , which could suggest similar properties for 3-(3-Phenylpropyl)piperidine.
Result of Action
Piperidine compounds have been shown to exhibit anticancer properties when used against various types of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)piperidine typically involves the reaction of N-benzylated piperidine with bromobenzyl alkane. This reaction is carried out in an appropriate solvent, where the N-benzylated piperidine undergoes a substitution reaction with bromobenzyl alkane to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of 3-(3-Phenylpropyl)piperidine may involve more scalable and efficient methods. One such method includes the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction . This approach is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenylpropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.
Substitution: Halogenated reagents such as bromobenzyl alkane are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
4-(3-Phenylpropyl)piperidine: Similar in structure but with different substitution patterns.
Piperidine derivatives: Such as substituted piperidines, spiropiperidines, and piperidinones.
Uniqueness
3-(3-Phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
特性
IUPAC Name |
3-(3-phenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCYUPRGHXODQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

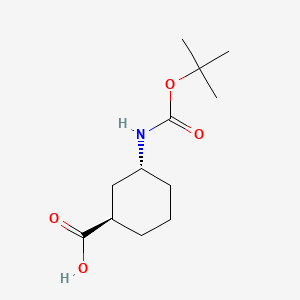
![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)
